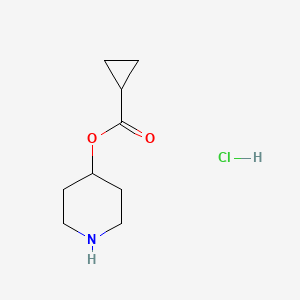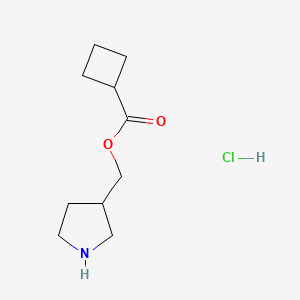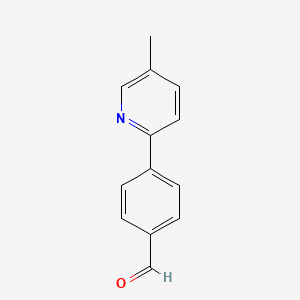
4-(5-Methylpyridin-2-yl)benzaldehyde
概要
説明
Molecular Structure Analysis
The molecular structure of “4-(5-Methylpyridin-2-yl)benzaldehyde” can be represented by the InChI code:1S/C13H11NO/c1-10-2-7-13(14-8-10)12-5-3-11(9-15)4-6-12/h2-9H,1H3 . This compound has a molecular weight of 197.24 . Physical And Chemical Properties Analysis
“4-(5-Methylpyridin-2-yl)benzaldehyde” is a solid at room temperature . and should be stored at a temperature of 2-8°C .科学的研究の応用
Biocompatible Chemosensors for pH
A study by Dhawa et al. (2020) explored compounds related to 4-(5-Methylpyridin-2-yl)benzaldehyde as fluorescent chemosensors for pH, specifically 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde (HM-2py-B). These chemosensors can discriminate between normal cells and cancer cells due to different pH environments, demonstrating potential applications in cancer research and diagnostics (Dhawa et al., 2020).
Fluorescent Reagent for Zn2+ Detection
Lin et al. (2009) synthesized 4-(2,2′-Bipyridine-5-yl)benzaldehyde, which acts as a fluorescent reagent for Zn2+ with emission in the near-infrared region. This compound shows significant changes in fluorescence when interacting with Zn2+, making it a valuable tool for detecting zinc in environmental samples (Lin et al., 2009).
Synthesis and Curing of Poly(styrylpyridine)s
Research by Clavreul et al. (1987) focused on compounds derived from the condensation of 2-methylpyridine and similar pyridines with benzaldehyde, relevant to the synthesis of poly(styrylpyridine)s. These findings contribute to the understanding of the structural properties and synthesis methods for materials science applications (Clavreul et al., 1987).
'On-Solvent' Multicomponent Synthesis
Elinson et al. (2018) reported an 'on-solvent' multicomponent reaction involving benzaldehydes and 4–hydroxy-6-methylpyridin-2(1H)-one, leading to the formation of substituted pyrano[3,2-c]pyridines. These compounds have potential biomedical applications, indicating the versatility of benzaldehyde derivatives in medicinal chemistry (Elinson et al., 2018).
Safety and Hazards
This compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors and wearing protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
4-(5-methylpyridin-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-7-13(14-8-10)12-5-3-11(9-15)4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBKKYUTIIKTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)
![1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397360.png)
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)
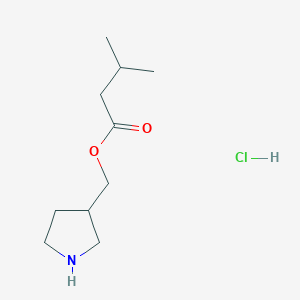
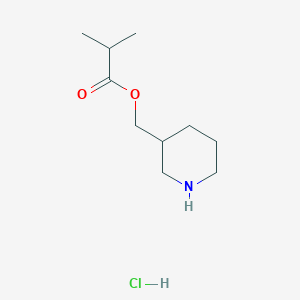

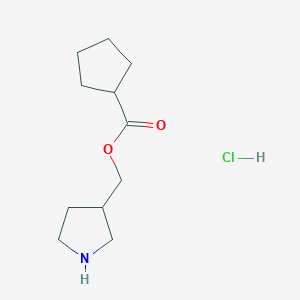
![1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397370.png)
![4-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397371.png)
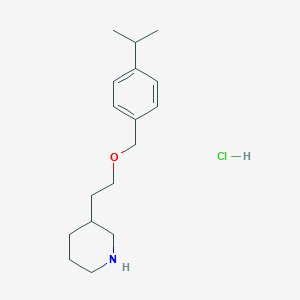
![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)
